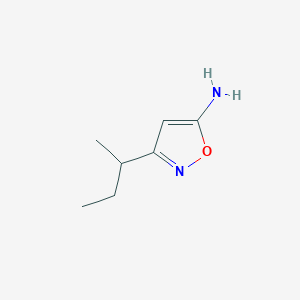
N-(isoxazol-4-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoxazol-4-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Isoxazolecarboxamide, 3-(phenylthio)-N-(2,2,2-trifluoroethyl)-, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(isoxazol-4-yl)-3-(phenylthio)propanamide derivatives are involved in the synthesis and biological evaluation across several domains. These compounds have been studied for their potential as antimicrobial and anti-inflammatory agents. A notable study involved synthesizing a series of derivatives through multi-component cyclo-condensation reactions, which were then evaluated for anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Anticonvulsant Studies
Research into N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, related to the this compound structure, showcased their efficacy in anticonvulsant studies. These compounds were synthesized and tested in mice for their potential to mitigate seizures, showing promising results against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models (Idris, Ayeni, & Sallau, 2011).
Antidepressant Potential
Compounds structurally related to this compound, such as 3,4-Diphenyl-1H-pyrazole-1-propanamines, have been explored for their antidepressant potential. These studies identified compounds with comparable efficacy to imipramine in animal models, suggesting their potential use in treating depression (Bailey, Hansen, Hlavac, Baizman, Pearl, Defelice, & Feigenson, 1985).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, which share functional similarities with this compound, have demonstrated significant antioxidant and anticancer activities. These derivatives were found to be more cytotoxic against certain cancer cell lines, highlighting their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Corrosion Inhibition
Isoxazolidine derivatives, related to the structural motif of this compound, have been assessed for their efficiency as corrosion inhibitors. These studies show that isoxazolidines can offer excellent protection for mild steel in acidic environments, suggesting their potential industrial applications (Ali, Saeed, & Rahman, 2003).
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(14-10-8-13-16-9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKVFVGQQUNEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)

![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)


![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)
